2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide
Description
2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorophenyl, cyano, and trifluoromethyl groups
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3OS/c1-22-14(24)8-25-15-11(7-21)12(16(18,19)20)6-13(23-15)9-2-4-10(17)5-3-9/h2-6H,8H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYRUPOVTGBZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and refining the purification processes. The use of advanced techniques such as continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The exact mechanism of action for 2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide depends on its specific application. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like cyano and trifluoromethyl can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: This compound shares structural similarities but differs in its core scaffold and functional groups.
1-(6-methoxypyridin-2-yl)-thiourea: Another related compound used in the synthesis of thiazolo[4,5-b]pyridines.
Uniqueness
The uniqueness of 2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide lies in its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
